N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Overview
Description
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide typically involves the reaction of appropriate benzyl, fluorophenyl, and methylphenyl precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Thioamide Formation: Introduction of the carbothioamide group through the reaction of the pyrazole intermediate with thiourea or related reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:
Batch Processing: Traditional batch reactors for controlled synthesis.
Continuous Flow Chemistry: Advanced techniques for continuous production with improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Influence on cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- N-benzyl-5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3S/c1-17-7-9-19(10-8-17)22-15-23(20-11-13-21(25)14-12-20)28(27-22)24(29)26-16-18-5-3-2-4-6-18/h2-14,23H,15-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPYHHDMKBYLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=S)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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